molecular formula C12H22N2S B5589766 1-Cyclohexyl-3-cyclopentylthiourea

1-Cyclohexyl-3-cyclopentylthiourea

Cat. No.: B5589766
M. Wt: 226.38 g/mol
InChI Key: NYXVQBLQJVFNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-N’-cyclopentylthiourea can be represented by the SMILES string S=C(NC1CCCC1)NC2CCCCC2 . The InChI representation is 1S/C12H22N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h10-11H,1-9H2,(H2,13,14,15) .

Scientific Research Applications

Thiourea Derivatives in Scientific Research

Thiourea derivatives are a class of compounds widely explored for their diverse biological activities and applications in various fields of scientific research. They have been studied for their roles in catalysis, material science, and particularly in medicinal chemistry where they exhibit antiviral, antibacterial, antifungal, and anticancer properties. For example, the synthesis and biological activities of various acyl thiourea compounds have been investigated, demonstrating significant antioxidant and anti-haemolytic activities, along with potential applications in targeting tuberculosis and cancer through in silico molecular docking studies (Haribabu et al., 2015).

Cyclohexyl Compounds in Research

Cyclohexyl-containing compounds have been utilized in a variety of research contexts, ranging from material science to pharmacology. The manipulation of cyclohexyl groups within molecules can significantly alter the physical, chemical, and biological properties of a compound, leading to varied applications. For instance, cycloheximide, a known inhibitor of protein synthesis, has been extensively used in molecular biology to study gene expression and protein turnover (Siegel & Sisler, 1963).

Properties

IUPAC Name

1-cyclohexyl-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h10-11H,1-9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXVQBLQJVFNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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